![molecular formula C22H20N4O2 B2579115 苯甲酰基N-[1-(苯并三唑-1-基)-2-苯乙基]氨基甲酸酯 CAS No. 127136-96-3](/img/structure/B2579115.png)

苯甲酰基N-[1-(苯并三唑-1-基)-2-苯乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

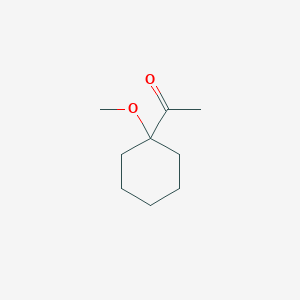

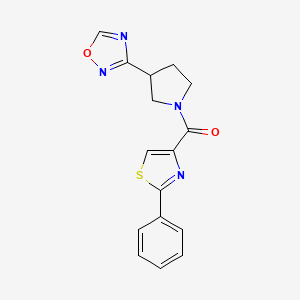

Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is a chemical compound that contains a benzotriazole moiety . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, involves a variety of reactions . Benzotriazol-1-yl-carboximidamides, for example, are obtained and then reacted smoothly with acyl chlorides to give N-acyl benzotriazol-1-yl-carboximidamides . N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines are also easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde .Molecular Structure Analysis

The molecular structure of benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is complex, containing a benzotriazole moiety and a carbamate group . The benzotriazole moiety is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole derivatives are known for their unique reactivity . They can act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . They can also react with a variety of other compounds, such as acyl chlorides and electron-rich alkenes .科学研究应用

肽合成和模拟物

苯甲酰基N-[1-(苯并三唑-1-基)-2-苯乙基]氨基甲酸酯作为N-(保护的α-氨基酰基)苯并三唑的变体,是一种有效的酰化剂,用于合成肽及其模拟物和缀合物。此应用对于肽基治疗剂和生物分子研究的发展至关重要 (Küçükbay & Buğday, 2014)。

抗菌应用

研究表明,某些苯并三唑衍生物(包括苯甲酰基N-[1-(苯并三唑-1-基)-2-苯乙基]氨基甲酸酯)具有中等的抗菌活性。这些性质对于开发新的抗菌剂和了解其机制具有重要意义 (Xiao, 2000)。

缓蚀

在材料科学领域,苯并三唑衍生物已被用作酸性介质中低碳钢的缓蚀剂。它们在保护金属免受腐蚀方面的有效性对于延长各个行业中金属部件的使用寿命非常重要 (Tamil Selvi, Raman, & Rajendran, 2003)。

气相热解

苯并三唑衍生物(包括苯甲酰基N-[1-(苯并三唑-1-基)-2-苯乙基]氨基甲酸酯)的气相热解因其动力学和机理方面而受到研究。这些研究对于理解这些化合物的热行为和稳定性至关重要 (Dib et al., 2004)。

有机合成中的光羧化

用CO2对苄基C-H键进行光羧化的研究突出了苯并三唑衍生物在有机合成中的效用,特别是在涉及CO2和在无金属条件下生成羧酸的转化中 (Meng et al., 2019)。

属性

IUPAC Name |

benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(28-16-18-11-5-2-6-12-18)23-21(15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZJKIMJEGGQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)

![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)

![2,5-Dimethyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2579047.png)

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)